benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Overview
Description
Triazolo[4,5-d]pyrimidine derivatives are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . They have been extensively studied due to their significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
Derivatives of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis .Molecular Structure Analysis
The molecular structure of these compounds is complex and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents and the conditions under which they are synthesized .Scientific Research Applications
Synthesis Methods
Researchers have developed methods for synthesizing compounds within the [1,2,4]triazolo[4,5-d]pyrimidine derivatives, highlighting the utility of these methods in creating compounds with potential biological activities. For example, one study outlines an efficient synthesis route for benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, utilizing thiamine hydrochloride (VB1) as a catalyst, showcasing a general, straightforward approach with improved yields and environmental benefits due to the use of water as a solvent (Liu, Lei, & Hu, 2012).
Biological Activities
Several studies have investigated the biological activities of [1,2,4]triazolo[4,5-d]pyrimidine derivatives, revealing their potential in therapeutic applications. For instance, compounds within this class have been evaluated for their anticonvulsant and antidepressant activities, with certain derivatives demonstrating significant efficacy compared to established drugs (Zhang, Wang, Wen, Li, & Quan, 2016). This underscores the potential for developing new treatments based on the structural framework of benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate.
Structural and Chemical Properties
Research into the structural and chemical properties of related compounds has provided insights into their potential applications. For example, the crystal structure of a compound within the related chemical class was determined, offering valuable information on the molecular arrangement and potential for interaction with biological targets (Hu, Yang-Gen, Du, Shi-ming, Li, Qing, & Ding, Ming-Wu, 2011).
Safety and Hazards
Future Directions
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit certain kinases .
Mode of Action
It is suggested that compounds with a similar structure may interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to have antitumor activities , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown antitumor activities , suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells.
Properties
IUPAC Name |
benzyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-16-8-6-14(7-9-16)10-26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)28-11-15-4-2-1-3-5-15/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKWEHWKSQYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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